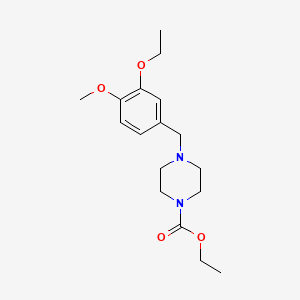![molecular formula C16H15NO5 B5883122 5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5883122.png)
5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. It was first synthesized in 1961 and has since been widely used in the medical field.
Mécanisme D'action
Mefenamic acid works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By blocking COX, 5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid acid reduces inflammation and pain. It has been shown to be a selective inhibitor of COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Mefenamic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of interleukin-1β, a cytokine involved in the inflammatory response. Mefenamic acid has also been found to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling. In addition, this compound acid has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Mefenamic acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-characterized compound. However, there are also some limitations to its use. Mefenamic acid has a relatively short half-life in the body, which may limit its effectiveness in certain experiments. In addition, it has been shown to have some toxicity in certain cell types.
Orientations Futures
There are a number of future directions for research related to 5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid acid. One area of interest is the development of new formulations that could improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound acid's effects on other inflammatory pathways, such as the NLRP3 inflammasome. Additionally, there is interest in exploring this compound acid's potential as a treatment for other conditions, such as Alzheimer's disease.
Méthodes De Synthèse
Mefenamic acid can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with chloroacetyl chloride, followed by reaction with 3-methylphenol and then hydrolysis of the resulting intermediate. This process yields 5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid acid as a white crystalline solid with a melting point of 230-233°C.
Applications De Recherche Scientifique
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Mefenamic acid has also been found to be effective in the treatment of menstrual cramps, migraine headaches, and rheumatoid arthritis.
Propriétés
IUPAC Name |
5-hydroxy-2-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-10-3-2-4-12(7-10)22-9-15(19)17-14-6-5-11(18)8-13(14)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTVVZQHAALYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)


![5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole](/img/structure/B5883081.png)

![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)

![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5883124.png)
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5883133.png)

![2-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5883141.png)